CID 12553091
Description
PubChem CID (Compound Identifier) is a unique numerical designation for chemical substances, but none of the cited sources reference this specific CID. To proceed with a comparison, structural, functional, or pharmacological data about CID 12553091 would be required, which is absent in the provided materials.
Properties
Molecular Formula |
C12H33Si4 |
|---|---|
Molecular Weight |
289.73 g/mol |
InChI |
InChI=1S/C12H33Si4/c1-13(2)12(14(3,4)5,15(6,7)8)16(9,10)11/h1-11H3 |
InChI Key |
BACIJMABMCGTIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 12553091 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Functional Group Reactivity
CID 12553091 contains multiple reactive groups, including:
-
Aromatic rings (potential sites for electrophilic substitution or coupling reactions)
-
Amide bonds (hydrolysis under acidic/basic conditions)
-
Heterocyclic nitrogen moieties (oxidation, reduction, or coordination chemistry)
Key Reaction Types:
Comparative Analysis with Structural Analogs
The table below compares this compound to compounds with similar functional groups and documented reactivity:
Theoretical Reaction Pathways
Based on its structure, this compound may undergo:
-
Oxidation of Heterocyclic Nitrogen
-
C-H Activation
Research Gaps and Recommendations
No peer-reviewed studies directly investigating this compound’s synthetic or mechanistic chemistry were identified. Future work should prioritize:
Scientific Research Applications
CID 12553091 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 12553091 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodological Framework
For example:
Structural Comparisons
- compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin derivatives, CID 72326) using 2D/3D structural overlays and functional group orientations (Figure 8) .

- illustrates comparisons of oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) by analyzing methyl group substitutions and backbone modifications (Figure 1) .

Functional and Pharmacological Comparisons
- and evaluate interventions for chemotherapy-induced diarrhea (CID) by contrasting probiotics (e.g., Lactobacillus strains) and traditional therapies (e.g., moxibustion) using meta-analyses and clinical trials .
- contrasts betulin-derived inhibitors (e.g., betulinic acid, CID 64971) with non-steroidal inhibitors (e.g., irbesartan, CID 3749) based on substrate binding affinities and inhibitory mechanisms .
Hypothetical Comparison Template for CID 12553091
If this compound were a betulin derivative or steroid-like compound (as inferred from and ), a comparison might include:
Table 1: Structural and Functional Comparison
Key Research Findings
- Betulin Derivatives : Exhibit inhibitory activity against enzymes like SARS-CoV-2 main protease (IC₅₀ ~5 µM) and anti-cancer properties in vitro .
- Bile Acids : Serve as substrates for transporters like NTCP (sodium-taurocholate cotransporting polypeptide) and modulate cholesterol metabolism .
Limitations and Recommendations
The absence of data on this compound in the provided evidence precludes a definitive comparison. To address this gap:
Consult Specialized Databases : PubChem, ChEMBL, or Reaxys for structural/functional data.
Experimental Characterization : Use techniques like LC-ESI-MS (as in ) or CID/ETD-MS/MS (as in ) for structural elucidation .
Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Chemical Sciences, Analytical Chemistry) for rigorous comparative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


